![molecular formula C22H30INO B8262680 N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide](/img/structure/B8262680.png)
N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide
Overview
Description
N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide is a useful research compound. Its molecular formula is C22H30INO and its molecular weight is 451.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalytic Applications
N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide has been explored in various synthesis processes. A key study involves its creation through hydroalumination of a trimethylsilylalkyne followed by palladium-catalyzed cross-coupling (Al-Hassan, 1990). This compound plays a role in copper-catalyzed cross-coupling reactions, aiding in the formation of C-N, C-S, and C-O bonds, offering a pathway for efficient synthesis in organic chemistry (Yao‐Jung Chen & Hsin-Hung Chen, 2006).
Applications in Material Science
In material science, this compound contributes to the development of novel materials. For example, its derivatives have been studied for potential applications in optical storage devices, demonstrating unique photoresponsive behavior crucial for advanced technology (S. B N, W. Yam, & G. Hegde, 2019).
Role in Organic and Pharmaceutical Chemistry
In the realm of organic and pharmaceutical chemistry, derivatives of this compound have been synthesized and analyzed for antimicrobial activities. This includes studies on compounds like N-(4-(4-acetylphenoxy)phenyl)-2-methyl-5-nitrobenzenesulphonamide, which show promising results against various microbial species (R. N. Patel, K. Nimavat, K. Vyas, & P. Patel, 2011).
Environmental and Green Chemistry Contributions
From an environmental perspective, derivatives of N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide are being explored in green chemistry. This includes the design and discovery of analogues for analgesic and antipyretic agents, emphasizing environmentally friendly synthesis methods (Y. Dathu Reddy, C. Venkata Ramana Reddy, & P. Dubey, 2014).
properties
IUPAC Name |
triethyl-[2-[4-(2-phenylethenyl)phenoxy]ethyl]azanium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30NO.HI/c1-4-23(5-2,6-3)18-19-24-22-16-14-21(15-17-22)13-12-20-10-8-7-9-11-20;/h7-17H,4-6,18-19H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTKUZXIHMTSJO-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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